

# Application Notes and Protocols for Testing Fosfomycin Synergy with Other Antibiotics

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## Compound of Interest

Compound Name: *fosfomycin calcium*

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## Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.<sup>[1]</sup> This distinct mechanism makes it an attractive candidate for combination therapy, particularly against multidrug-resistant (MDR) bacteria.<sup>[1]</sup> Combining fosfomycin with other antibiotics can lead to synergistic effects, enhancing efficacy, combating resistance, and potentially reducing required dosages to minimize toxicity.<sup>[2]</sup> These application notes provide detailed protocols for common in vitro methods to assess fosfomycin synergy, a summary of quantitative data from representative studies, and visualizations of experimental workflows and the mechanism of action.

## Key Synergy Testing Methods

The most common in vitro methods for evaluating antibiotic synergy are the checkerboard assay, the time-kill assay, and gradient diffusion methods like the E-test.<sup>[3]</sup> Each method offers distinct advantages and limitations in terms of complexity, cost, and the type of data generated.  
<sup>[3]</sup>

## Data Presentation: Summary of In Vitro Synergy

The following tables summarize quantitative results from synergy testing of fosfomycin in combination with various antibiotics against several key pathogens.

Table 1: Fosfomycin Synergy Determined by Checkerboard Assay (FICI)

Bacterial Species	Combination Agent	Synergy (FICI ≤ 0.5) Rate	Additive (0.5 < FICI ≤ 1.0) Rate	Indifference (1.0 < FICI ≤ 4.0) Rate	Antagonism (FICI > 4.0) Rate	Reference
K. pneumoniae (KPC-producing)	Tigecycline	13.3% - 16.7%	30.0% - 36.7%	50.0% - 53.3%	0%	[4][5]
K. pneumoniae (MBL-producing)	Ceftazidime-avibactam	72.7%	-	-	-	[6]
P. aeruginosa (MBL-producing)	Colistin	65.0%	-	-	-	[6]
P. aeruginosa (MBL-producing)	Aztreonam-avibactam	55.0%	-	-	-	[6]
Gram-Negative Isolates	Piperacillin-tazobactam	High rates of synergy observed	-	-	0%	[7]
Gram-Negative Isolates	Cephalosporins	High rates of synergy observed	-	-	0%	[7]
Gram-Negative Isolates	Meropenem	High rates of synergy observed	-	-	0%	[7]

FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[8] Interpretation

of FICI:  $\leq 0.5$  = Synergy;  $> 0.5$  to  $\leq 1.0$  = Additive;  $> 1.0$  to  $\leq 4.0$  = Indifference;  $> 4.0$  = Antagonism.[3][8]

Table 2: Fosfomycin Synergy Determined by Time-Kill Assay

Bacteria Species	Combination Agent	Fosfomycin Concentration (x MIC)	Combination Agent Concentration (x MIC)	Time Point (hours)	Log10 CFU/mL Reduction vs. Most Active Agent	Outcome	Reference
P. aerugino sa	Meropenem	4	0.25	24	$\geq 2$	Synergy	[1]
P. aerugino sa	Meropenem	4	1	24	$\geq 2$	Synergy	[1]
K. pneumoniae (XDR/PD R)	Meropenem	0.25	0.03	24	$\geq 2$	Synergy	[9]
K. pneumoniae (XDR/PD R)	Amikacin	-	-	24	$\geq 2$	Synergy	[9]

Synergy in a time-kill assay is typically defined as a  $\geq 2$ -log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3]

## Experimental Protocols

### Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[3]

a. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L glucose-6-phosphate (G6P) for fosfomycin testing.[1]
- Stock solutions of fosfomycin and the partner antibiotic.
- Bacterial inoculum standardized to a 0.5 McFarland standard.
- Multichannel pipette.

b. Procedure:

- Determine Individual MICs: First, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic individually against the test organism using a standard broth microdilution method.[3]
- Plate Preparation: Add 50  $\mu$ L of supplemented CAMHB to all wells of a 96-well plate.[2]
- Prepare Drug Dilutions:
  - In column 1, add 50  $\mu$ L of the highest concentration of the partner antibiotic (Drug B) and perform serial two-fold dilutions across the plate to column 10. Columns 11 and 12 will serve as controls.[2]
  - In row A, add 50  $\mu$ L of the highest concentration of fosfomycin (Drug A) and perform serial two-fold dilutions down the plate to row G. Row H will serve as a control.[2]
- Inoculation: Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[3] Add the inoculum to all wells.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[2]

- **Reading Results:** Read the results by visually inspecting for turbidity. The MIC of the combination is the lowest concentration of each drug that inhibits visible growth.[3]
- **FICI Calculation:** Calculate the FICI as described in the Data Presentation section.[3]

## Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the rate of bacterial killing.[2]

### a. Materials:

- Test tubes or flasks for culture.
- Shaking incubator.
- CAMHB supplemented with 25 mg/L G6P.[1]
- Stock solutions of fosfomycin and the partner antibiotic.
- Bacterial inoculum.
- Sterile saline or PBS for dilutions.
- Agar plates for colony counting.

### b. Procedure:

- **Inoculum Preparation:** From a fresh culture, inoculate colonies into supplemented CAMHB and incubate with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[1] Dilute the suspension to achieve a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.[1]
- **Test Setup:** Set up test tubes containing:
  - Growth control (no antibiotic).
  - Fosfomycin alone at a specific concentration (e.g., 1x MIC).
  - Partner antibiotic alone at a specific concentration (e.g., 1x MIC).

- Fosfomycin and the partner antibiotic in combination at the same concentrations.[3]
- Incubation: Incubate all tubes at 37°C in a shaking incubator.[3]
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[3]
- Bacterial Enumeration:
  - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.[1]
  - Plate a specific volume of the appropriate dilutions onto agar plates.[1]
  - Incubate the plates at 35-37°C for 18-24 hours.[1]
  - Count the number of colonies to determine the CFU/mL.[1]
- Data Analysis: Plot the log10 CFU/mL versus time for all conditions. Synergy is generally defined as a  $\geq 2$ -log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.[1]

## E-test Synergy Protocol

The E-test (gradient diffusion) method is a simpler alternative for synergy testing.[4][5]

### a. Materials:

- Large agar plates with supplemented MHA.
- Bacterial inoculum standardized to a 0.5 McFarland standard.
- Fosfomycin and partner antibiotic E-test strips.

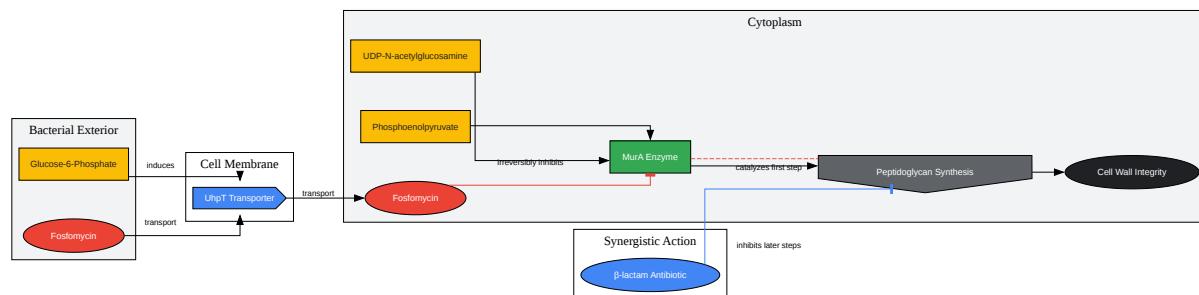
### b. Procedure:

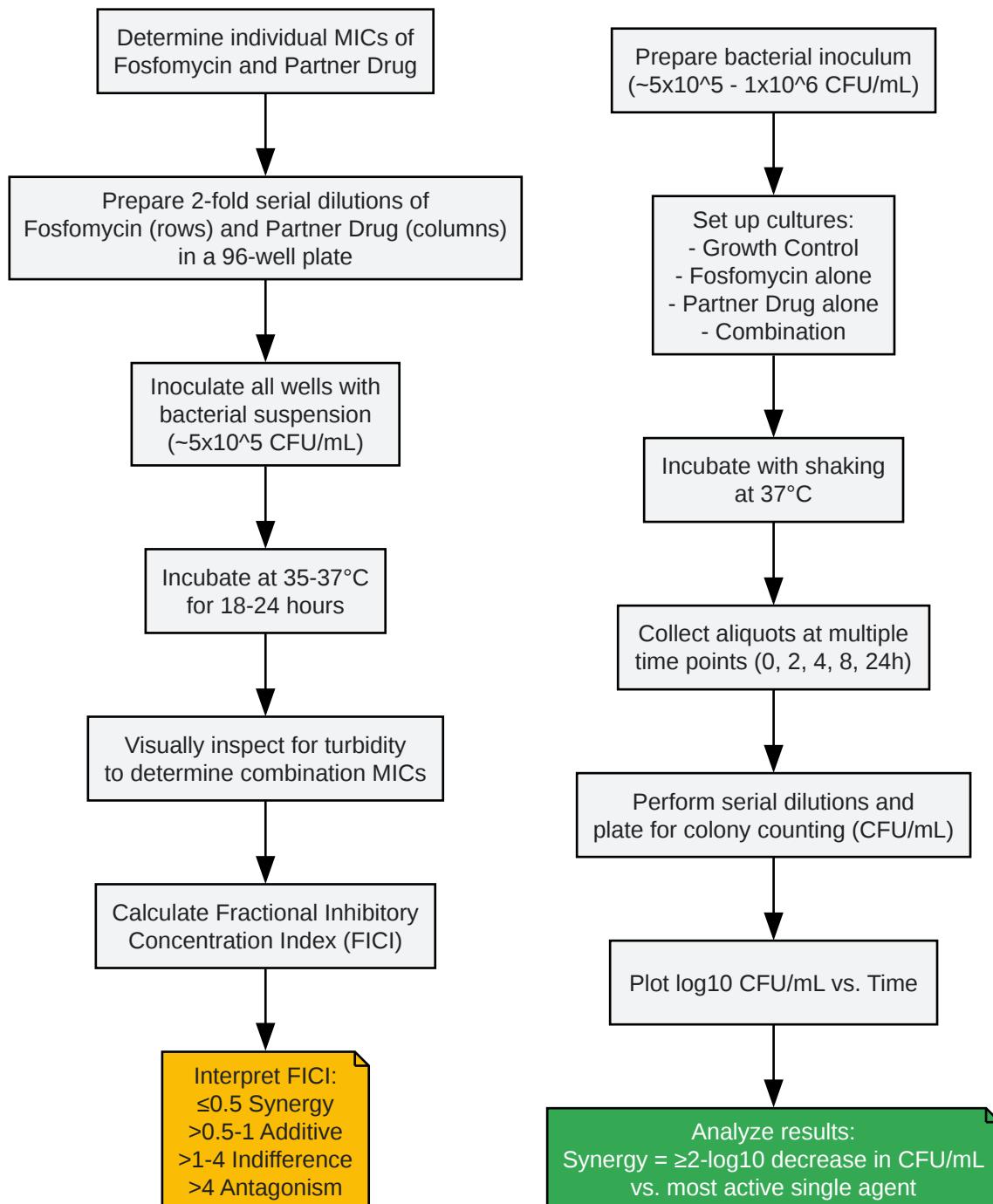
- Inoculation: Swab the surface of the agar plate with the standardized bacterial inoculum to create a lawn.

- Strip Application: Place the E-test strips for fosfomycin and the partner antibiotic at a 90° angle to each other.[4][5]
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- Reading Results: Read the MIC values where the inhibition ellipses intersect the strips.
- FICI Calculation: Calculate the FICI using the MIC values obtained from the E-test.

## Visualizations

## Signaling Pathways and Experimental Workflows



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